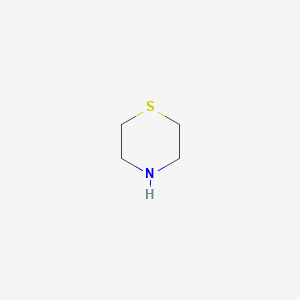

Thiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNULMACUQOKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5967-90-8 (hydrochloride) | |

| Record name | Thiamorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80153826 | |

| Record name | Thiamorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-90-0 | |

| Record name | Thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8R61G6QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiomorpholine Scaffold: A Technical Guide to its Core Properties for Drug Discovery

For Immediate Release

This document provides a detailed technical overview of the fundamental physicochemical and metabolic properties of the thiomorpholine scaffold, a crucial heterocyclic motif in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the scaffold's core characteristics, methods for their determination, and its role in modulating biological pathways.

Core Physicochemical Properties of this compound

This compound, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is the thio-analog of morpholine.[1] Its unique atomic composition imparts distinct properties that are leveraged in drug design, often to modulate characteristics such as lipophilicity, metabolic stability, and receptor-binding interactions.[2] The scaffold primarily exists in a stable chair conformation.[2]

The fundamental physicochemical properties of the parent this compound scaffold are summarized below. These values serve as a baseline for understanding how substitutions on the ring will modulate the molecule's behavior.

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₉NS | --- | |

| Molecular Weight | 103.19 g/mol | --- | [3] |

| Appearance | Clear, colorless to pale yellow liquid | Qualitative | |

| Boiling Point | 169 °C | Experimental | |

| Density | 1.026 g/mL at 25 °C | Experimental | |

| pKa | 9.0 | Experimental | |

| logP (Octanol/Water) | 0.2 | Calculated | |

| Water Solubility | Miscible | Experimental | |

| Refractive Index | n20/D 1.538 | Experimental |

Synthesis and Key Reactions

The this compound ring is a versatile synthetic building block. While numerous methods exist for its synthesis, a common modern approach involves the telescoped photochemical thiol-ene reaction of cysteamine hydrochloride with vinyl chloride, followed by a base-mediated cyclization.

Once formed, the scaffold's reactivity is primarily centered on the nitrogen and sulfur atoms. The secondary amine is readily functionalized, and the sulfur atom is susceptible to oxidation, which is a key consideration for metabolic fate. These core reactions are fundamental to the development of this compound-based derivatives.

Role in Drug Discovery and Major Signaling Pathways

In medicinal chemistry, this compound is often used as a bioisostere of the morpholine ring to improve metabolic stability, potency, or to modulate pharmacokinetics. The sulfur atom, while increasing lipophilicity compared to morpholine's oxygen, also provides a "soft spot" for metabolism via oxidation, which can be a strategic element in prodrug design or in directing metabolic pathways.

This compound-containing molecules have been developed as potent inhibitors of various enzymes, particularly protein kinases. A prominent target is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in human cancers and other diseases. Inhibitors targeting this pathway can block downstream signaling, thereby reducing cell proliferation and survival.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is critical for advancing drug candidates. Standardized protocols ensure data reproducibility and reliability.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by measuring pH changes in a solution upon the addition of a titrant.

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a ~1 mM solution of the this compound compound in water. To ensure a constant ionic strength, add a background electrolyte like 0.15 M KCl.

-

Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂. Immerse the pH electrode.

-

Titration: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized. Perform at least three replicate titrations.

Determination of logP by Shake-Flask Method

This "gold standard" method measures a compound's lipophilicity by partitioning it between n-octanol and water.

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of the this compound compound (e.g., 10 mM in DMSO). Add a small volume of the stock to a mixture of the pre-saturated n-octanol and buffer (e.g., 500 µL of each). The final concentration should not oversaturate either phase.

-

Equilibration: Vigorously shake or stir the biphasic mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Metabolic Stability via Microsomal Assay

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare an NADPH-regenerating system solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal solution and test compound (e.g., at 1 µM final concentration) at 37 °C.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Quantify the remaining parent compound in each sample using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.

-

References

Thiomorpholine and its role as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its conformational flexibility, contribute to its successful incorporation into a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound-containing compounds. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are presented, alongside a thorough analysis of their structure-activity relationships. Furthermore, this guide explores the role of this compound in modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, and provides a visual representation of these complex biological processes through Graphviz diagrams. The compiled quantitative data on the biological activity and pharmacokinetic profiles of notable this compound derivatives underscore the immense potential of this scaffold in the development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the development of novel drugs.[1][2][3] The morpholine ring has long been recognized as such a scaffold, featuring in numerous approved drugs.[4] Its sulfur analogue, this compound, has steadily gained prominence, demonstrating a wide array of pharmacological activities.[5] The substitution of the oxygen atom in morpholine with a sulfur atom alters the physicochemical properties of the ring, influencing its size, lipophilicity, and metabolic stability, which can be strategically exploited in drug design.

This compound derivatives have exhibited a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties. This versatility has cemented its status as a valuable building block in the medicinal chemist's toolbox.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound ring can be achieved through various synthetic strategies. A common approach involves the cyclization of bifunctional precursors.

General Synthetic Routes

Several established methods for the synthesis of the this compound ring are illustrated in the review by Yadav et al. These routes often start from readily available precursors and involve cyclization reactions. A prevalent method involves the reaction of a bis(2-haloethyl)amine with a sulfide source. Another common strategy is the double alkylation of an amine with a sulfur-containing dielectrophile.

Detailed Experimental Protocol: Synthesis of Sutezolid

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic containing a this compound moiety that has been investigated for the treatment of tuberculosis. A general synthetic sequence for preparing Sutezolid is outlined below.

Synthesis of (S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (Sutezolid)

This multi-step synthesis involves the formation of the core oxazolidinone ring followed by the introduction of the this compound group and subsequent modifications.

-

Step 1: Formation of the Oxazolidinone Ring. A key step involves the asymmetric synthesis of the (S)-5-(aminomethyl)-3-(3-fluoro-4-nitrophenyl)oxazolidin-2-one intermediate. This can be achieved through various chiral pool synthesis approaches.

-

Step 2: Introduction of the this compound Moiety. The nitro group on the phenyl ring is reduced to an amine, which then undergoes a reaction with a suitable this compound precursor.

-

Step 3: Acylation. The final step involves the acylation of the aminomethyl side chain to yield Sutezolid.

A detailed procedure involves the reaction of (S)-5-(aminomethyl)-3-(3-fluoro-4-thiomorpholinophenyl)oxazolidin-2-one hydrochloride with acetic anhydride in the presence of a base like 10 N NaOH in a mixture of dichloromethane and methanol. The reaction is vigorously stirred, and the product is isolated after phase separation and purification.

Biological Activities and Therapeutic Applications

The this compound scaffold is a key component in a multitude of compounds with diverse therapeutic potential.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

3.1.1. Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several morpholine-based compounds have been developed as PI3K/mTOR inhibitors, and the this compound scaffold is also being explored for this purpose.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="p70S6K", fillcolor="#FBBC05"]; _4EBP1 [label="4E-BP1", fillcolor="#FBBC05"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4"]; Thiomorpholine_Inhibitor [label="this compound-based\nPI3K/mTOR Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir=none]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)"]; Akt -> TSC1_2 [label="Inhibits", arrowhead=tee]; TSC1_2 -> Rheb [label="Inhibits", arrowhead=tee]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [arrowhead=tee, label="Inhibits"]; Akt -> Proliferation; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee]; Thiomorpholine_Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Thiomorpholine_Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }

Figure 1: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. Several this compound-containing compounds have been identified as potent and selective DPP-IV inhibitors.

Antioxidant and Hypolipidemic Activities

This compound derivatives have also been investigated for their potential to combat oxidative stress and dyslipidemia. Certain derivatives have shown the ability to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.

Quantitative Data Summary

The following tables summarize the reported biological activities and pharmacokinetic parameters of selected this compound-containing compounds.

Table 1: In Vitro Biological Activity of this compound Derivatives

| Compound Class | Target | Assay | IC50/EC50 | Reference |

| Oxazolidinone | Mycobacterium tuberculosis | MIC | 0.12-0.5 µg/mL | |

| Phenylthis compound | DPP-IV | Enzyme Inhibition | 3.40 - 6.93 µM | |

| Biphenyl-thiomorpholine | Lipid Peroxidation | Microsomal Assay | As low as 7.5 µM | |

| Thieno[2,3-d]pyrimidine | PI3Kα | Kinase Assay | 120 µM | |

| Schiff Base Derivative | Mycobacterium smegmatis | MIC | 7.81 µg/mL |

Table 2: Pharmacokinetic Parameters of Sutezolid

| Parameter | Value | Species | Dose | Route | Reference |

| Cmax | Varies with dose | Human | 600 mg BID / 1200 mg QD | Oral | |

| AUC0-24 | 3.52 - 11.18 mg/L*h | Human | 600 - 1200 mg | Oral | |

| Metabolite (PNU-101603) AUC0-24 | ~5-fold higher than Sutezolid | Human | 600 - 1200 mg | Oral | |

| Plasma Protein Binding | 48% | Not Specified | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-substituted thiomorpholines is as follows:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., triethylamine, K2CO3) (1.2-2.0 eq).

-

To this mixture, add the desired electrophile (e.g., alkyl halide, acyl chloride) (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In Vitro DPP-IV Inhibition Assay

The following protocol is a representative example of a fluorometric assay to determine the inhibitory activity of a compound against DPP-IV.

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) with additives like NaCl and EDTA.

-

DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer.

-

Substrate Solution: Gly-Pro-AMC (7-amino-4-methylcoumarin) dissolved in assay buffer.

-

Test Compound: Dissolved in DMSO to prepare a stock solution, followed by serial dilutions in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound dilutions to the wells.

-

Add 25 µL of the DPP-IV enzyme solution to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer drugs.

// Nodes Start [label="Start: Compound Library\n(this compound Derivatives)", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Culture [label="Cell Line Selection &\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Cell Seeding in\n96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound_Treatment [label="Treatment with\nTest Compounds", fillcolor="#FBBC05"]; Incubation [label="Incubation\n(e.g., 48-72 hours)", fillcolor="#FBBC05"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="Data Acquisition\n(Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nIC50 Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification &\nPrioritization", shape=diamond, fillcolor="#F1F3F4"]; Further_Studies [label="Lead Optimization &\nFurther Mechanistic Studies", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Cell_Culture; Cell_Culture -> Cell_Seeding; Cell_Seeding -> Compound_Treatment; Compound_Treatment -> Incubation; Incubation -> Viability_Assay; Viability_Assay -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> Hit_Identification; Hit_Identification -> Further_Studies [label="Promising\nCompounds"]; Hit_Identification -> Start [label="Re-screen or\nModify"]; }

Figure 2: In Vitro Anticancer Drug Screening Workflow.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across various disease areas. The continued exploration of novel synthetic methodologies to access diverse this compound derivatives, coupled with advanced computational and high-throughput screening techniques, will undoubtedly lead to the discovery of new and improved drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the this compound moiety will continue to be a valuable tool in the design of next-generation therapeutics that are both potent and selective. The journey of this compound from a simple heterocycle to a cornerstone of modern drug discovery is a testament to the power of scaffold-based drug design.

References

The Rising Therapeutic Potential of Thiomorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique stereoelectronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel this compound derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities.

Anticancer Activity of this compound Derivatives

This compound derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer. Several studies have reported their potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Data Summary

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| PI3Kα Inhibitors | PI3Kα | 120 | [1] |

| mTOR | >100 | [1] | |

| Renal Cancer Agents | Renal UO-31 | Growth Promotion (52.72–64.52%) | [1] |

| TACE Inhibitors | T-helper cells | 0.140 | [1] |

Experimental Protocols

In Vitro Anticancer Evaluation (National Cancer Institute Protocol)

A detailed protocol for the in vitro anticancer screening of novel compounds is a multi-step process. The following is a generalized workflow based on common methodologies.

-

Cell Line Preparation : Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.

-

Compound Incubation : After 24 hours, when cells have attached, the experimental compounds are added at various concentrations. The plates are then incubated for an additional 48 hours at 37°C, 5% CO2, and 100% relative humidity.

-

Endpoint Measurement : For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cellular protein is then stained with Sulforhodamine B (SRB). The excess stain is washed away, and the bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis : The absorbance measurements are used to calculate the percentage of cell growth or inhibition relative to control wells. Dose-response curves are generated to determine the IC50 values.

Signaling Pathway Visualization

Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound derivatives.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2]

Key Classes and Their Antimicrobial Spectrum

-

This compound-Substituted Quinolines : Potent against Mycobacterium tuberculosis, including multidrug-resistant strains.

-

Thiazolyl Thiomorpholines : Active against Gram-negative bacteria such as Pseudomonas aeruginosa.

-

4-Thiomorpholin-4-ylbenzohydrazide Derivatives : Exhibit broad-spectrum antibacterial and antifungal activities.

-

Oxazolidinone Derivatives : Show enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.

Quantitative Data Summary

| Compound Class | Organism | MIC (µg/mL) | Reference |

| This compound derivative 7b | Mycobacterium smegmatis | 7.81 | |

| Schiff base 7c | Mycobacterium smegmatis | 7.81 | |

| Dihydroquinoline derivatives 39 & 40 | Mycobacterium tuberculosis H37Rv | 1.56 |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation : A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution : The this compound derivatives are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation : Each well is inoculated with the standardized microbial suspension.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Visualization

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant and Anti-inflammatory Activities

Several this compound derivatives have been reported to possess significant antioxidant and anti-inflammatory properties, suggesting their potential in treating conditions associated with oxidative stress and inflammation.

Quantitative Data Summary

| Compound | Assay | IC50 (µM) | Reference |

| Compound 15 | Ferrous/ascorbate-induced lipid peroxidation | 7.5 | |

| Compound 3 | DPPH radical scavenging | 31 | |

| Compound 13 | DPPH radical scavenging | 36 | |

| Compound 3 | Soybean lipoxygenase (LOX) inhibition | 4 | |

| Compound 7 | Soybean lipoxygenase (LOX) inhibition | 22 |

Experimental Protocols

DPPH Radical Scavenging Assay

-

Reagent Preparation : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure : Different concentrations of the this compound derivatives are added to the DPPH solution in a 96-well plate.

-

Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement : The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

-

Enzyme and Substrate Preparation : Soybean lipoxygenase and its substrate, linoleic acid, are prepared in a suitable buffer.

-

Inhibition Assay : The enzyme is pre-incubated with various concentrations of the test compounds.

-

Reaction Initiation : The reaction is initiated by the addition of the substrate.

-

Measurement : The formation of the product, hydroperoxy-linoleic acid, is monitored by measuring the increase in absorbance at 234 nm.

-

Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotective and Hypolipidemic Activities

The versatility of the this compound scaffold extends to its potential in neurodegenerative diseases and metabolic disorders.

Quantitative Data Summary

| Activity | Compound | Target/Model | Effect | Reference |

| Hypolipidemic | Compound 15 | Triton WR-1339-induced hyperlipidemic rats | 80% decrease in triglycerides, 78% in total cholesterol, 76% in LDL | |

| AChE Inhibition | Compound 6 | Acetylcholinesterase | ~45% inhibition at 300 µM | |

| AChE Inhibition | Compound 10 | Acetylcholinesterase | ~45% inhibition at 300 µM | |

| AChE Inhibition | Compound 13 | Acetylcholinesterase | ~45% inhibition at 300 µM | |

| AChE Inhibition | Compound 14 | Acetylcholinesterase | ~45% inhibition at 300 µM |

Experimental Protocols

In Vivo Hypolipidemic Activity in Triton WR-1339-Induced Hyperlipidemic Rats

-

Animal Model : Male Wistar rats are used. Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339.

-

Compound Administration : The test compounds are administered intraperitoneally at a specific dose.

-

Blood Sampling : Blood samples are collected at different time points after compound administration.

-

Biochemical Analysis : Plasma levels of triglycerides, total cholesterol, and LDL are determined using standard enzymatic kits.

-

Data Analysis : The percentage reduction in lipid levels is calculated by comparing the treated groups with the hyperlipidemic control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation : Acetylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme are prepared in a phosphate buffer.

-

Assay Procedure : The enzyme is pre-incubated with the test compounds in a 96-well plate.

-

Reaction Initiation : The substrate and DTNB are added to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement : The absorbance is measured kinetically at 412 nm.

-

Calculation : The percentage of enzyme inhibition is calculated, and IC50 values are determined.

Logical Relationship Visualization

Caption: Multi-target activities of this compound derivatives for neuroprotection.

Conclusion

Novel this compound derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective agents is well-documented in recent scientific literature. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals engaged in the exploration and optimization of this compound-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapies for a multitude of diseases.

References

An In-depth Technical Guide to Thiomorpholine for Researchers and Drug Development Professionals

Introduction

Thiomorpholine, a saturated six-membered heterocyclic compound containing both sulfur and nitrogen atoms, serves as a crucial scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties make it a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of this compound, focusing on its core properties, its role in drug development, relevant signaling pathways, and detailed experimental protocols for its synthesis.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory use.

| Property | Value | Reference |

| CAS Number | 123-90-0 | [1] |

| Molecular Formula | C₄H₉NS | [1] |

| Molecular Weight | 103.19 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 169 °C | [1] |

| Density | 1.026 g/mL at 25 °C | |

| Refractive Index | n20/D 1.538 | |

| pKa (Predicted) | 9.14 ± 0.20 | |

| Solubility | Miscible with water and organic solvents |

Role in Medicinal Chemistry and Drug Development

This compound is considered a "privileged scaffold" in drug discovery due to its presence in numerous compounds with diverse pharmacological activities. Replacing a morpholine ring with this compound can increase lipophilicity and introduce a "metabolically soft spot" at the sulfur atom, which can be oxidized to the corresponding sulfoxide and sulfone, influencing the compound's pharmacokinetic profile.

Key therapeutic areas where this compound derivatives have shown significant promise include:

-

Antitubercular Agents: The most prominent example is Sutezolid , a second-generation oxazolidinone antibiotic in clinical trials for treating multidrug-resistant tuberculosis. Sutezolid is an analog of Linezolid, where the morpholine ring is replaced by a this compound ring.

-

Anticancer Agents: this compound derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway.

-

Antioxidant and Hypolipidemic Agents: Certain derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol, suggesting potential applications in cardiovascular diseases. These compounds may act as inhibitors of squalene synthase, an enzyme involved in cholesterol biosynthesis.

-

Other Applications: The scaffold has been used to develop compounds with antimalarial, antiprotozoal, anti-inflammatory, and analgesic properties.

Key Signaling Interactions

Inhibition of Bacterial Protein Synthesis (Sutezolid)

Sutezolid exerts its antibacterial effect by inhibiting protein synthesis in Mycobacterium tuberculosis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation. This mechanism is crucial for its potent activity against even drug-resistant strains.

Inhibition of PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been incorporated into molecules designed to inhibit PI3K isoforms, making it a valuable scaffold for the development of targeted cancer therapies.

Experimental Protocols

Continuous Flow Synthesis of this compound

This protocol describes a modern, efficient method for synthesizing this compound from inexpensive starting materials using a continuous flow setup.

Experimental Workflow Diagram:

References

The Thiomorpholine Ring: A Technical Guide to its Chemical Reactivity for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine heterocyclic scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. As a bioisostere of the morpholine ring, the substitution of oxygen for sulfur introduces nuanced reactivity, metabolic pathways, and target interactions that can be strategically exploited in drug design. This technical guide provides an in-depth exploration of the chemical reactivity of the this compound core, offering a reference for its application in the synthesis and development of novel therapeutics.

Core Reactivity Profile: A Quantitative Overview

The reactivity of the this compound ring is primarily dictated by the lone pairs of electrons on the nitrogen and sulfur atoms, making it susceptible to a range of electrophilic attacks. The nitrogen atom behaves as a typical secondary amine, exhibiting basicity and nucleophilicity, while the sulfur atom, a soft nucleophile, is prone to oxidation.

| Property | Value | Notes |

| Predicted pKa | 9.14 ± 0.20[1] | This value indicates that this compound is a moderately basic compound, readily protonated under physiological conditions. |

| N-H Bond Dissociation Enthalpy | Calculated values are available through computational studies.[2] | This parameter is crucial for understanding reactions involving hydrogen atom abstraction from the nitrogen, such as in radical-mediated processes. |

| α-C-H Bond Dissociation Enthalpy | Calculated values are available through computational studies.[2] | The strength of the C-H bonds adjacent to the heteroatoms influences the metabolic stability of the ring. |

| Gas-Phase Basicity (GB) | Data available in compendiums of thermochemical data.[3][4] | Provides a measure of the intrinsic basicity of the molecule in the absence of solvent effects. |

| Proton Affinity (PA) | Data available in compendiums of thermochemical data. | Related to gas-phase basicity, it quantifies the enthalpy change upon protonation. |

Key Chemical Transformations of the this compound Ring

The this compound scaffold undergoes several key chemical transformations that are fundamental to the synthesis of diverse derivatives for drug discovery. These reactions primarily target the nitrogen and sulfur atoms.

S-Oxidation

The sulfur atom in the this compound ring is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is not only a common metabolic pathway for this compound-containing drugs but can also be strategically employed in synthesis to modulate the polarity, solubility, and biological activity of a molecule.

Experimental Protocol: Synthesis of this compound-1,1-dioxide Hydrochloride

This protocol outlines the oxidation of an N-protected this compound followed by deprotection to yield the sulfone.

Materials:

-

N-protected this compound (e.g., Boc-thiomorpholine)

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Suitable solvent (e.g., water, acetone)

Procedure:

-

Dissolve the N-protected this compound in a suitable solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add potassium permanganate to the solution in portions, monitoring the reaction temperature to maintain it below a certain threshold.

-

Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Heat the acidic solution to hydrolyze the protecting group.

-

Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent, yielding the this compound-1,1-dioxide hydrochloride salt.

N-Alkylation

The nitrogen atom of the this compound ring is a potent nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides and sulfonates. This reaction is a cornerstone for introducing diverse substituents to modulate the pharmacological properties of the molecule.

Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide

This protocol is adapted from a general procedure for the N-alkylation of cyclic amines.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound and the base in the chosen solvent.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by an appropriate method, such as column chromatography or distillation.

N-Acylation

N-acylation of the this compound ring with acyl chlorides or anhydrides is a common method to introduce amide functionalities. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

Experimental Protocol: N-Acylation with an Acyl Chloride (Synthesis of 4-(Furan-3-carbonyl)this compound)

Materials:

-

This compound

-

Furan-3-carbonyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of furan-3-carbonyl chloride in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: N-Acetylation with Acetic Anhydride

Materials:

-

This compound

-

Acetic anhydride

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the this compound in DMF.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 65 °C) for a set period (e.g., 2 minutes) if using microwave irradiation, or stir at room temperature or with gentle heating for a longer duration for conventional heating.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Upon completion, the product can be isolated by removing the solvent and purifying the residue, for example, by chromatography.

This compound in Signaling Pathways: The Case of Pictilisib (GDC-0941)

The this compound moiety is a key structural feature of Pictilisib (GDC-0941), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in numerous clinical trials for the treatment of solid tumors. The this compound group in Pictilisib contributes to its overall physicochemical properties, including solubility and metabolic stability, which are crucial for its oral bioavailability.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Pictilisib exerts its therapeutic effect by inhibiting the catalytic activity of PI3K, thereby blocking the downstream signaling cascade.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention by Pictilisib.

Mechanism of Action of Pictilisib (GDC-0941):

-

PI3K Inhibition: Pictilisib is an ATP-competitive inhibitor of class I PI3K isoforms. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

Downstream Signal Blockade: The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably Akt (also known as protein kinase B).

-

Inhibition of Akt Phosphorylation: Consequently, the phosphorylation of Akt at key residues (Thr308 and Ser473) is significantly reduced.

-

Suppression of mTORC1 Signaling: The inactivation of Akt leads to the downregulation of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream targets, such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

Cellular Effects: The overall effect is the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis in cancer cells.

Experimental Workflow: Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives for drug discovery typically follows a structured workflow, starting from the core heterocycle and diversifying its structure through various chemical modifications.

This workflow highlights the key stages in the generation of a library of this compound-based compounds for structure-activity relationship (SAR) studies. The initial synthesis of the this compound core is followed by parallel or sequential functionalization at the nitrogen and/or sulfur atoms to generate a diverse set of analogues for biological evaluation.

Conclusion

The this compound ring is a versatile and valuable scaffold in medicinal chemistry. A thorough understanding of its fundamental chemical reactivity, including its pKa, bond dissociation energies, and susceptibility to oxidation, N-alkylation, and N-acylation, is essential for its effective utilization in drug design. The strategic modification of the this compound core, guided by a clear understanding of its role in modulating the activity of target proteins such as PI3K, will continue to yield novel and impactful therapeutic agents. This guide provides a foundational resource for researchers to leverage the unique chemical properties of the this compound ring in their drug discovery endeavors.

References

A Comprehensive Technical Guide to Thiomorpholine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of thiomorpholine. The following sections detail the physical and chemical properties, hazard identification, safety protocols, and emergency procedures necessary for working with this compound in a research and development setting.

Chemical and Physical Properties

This compound, also known as tetrahydro-1,4-thiazine, is a heterocyclic compound with the chemical formula C₄H₉NS.[1] It is a colorless to light yellow liquid with a piperidine-like odor.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 103.19 g/mol | [3] |

| Boiling Point | 169 °C | |

| Melting Point/Freezing Point | 166-168 K (approx. -107 to -105 °C) | |

| Density | 1.026 g/mL at 25 °C | |

| Flash Point | 63 °C (145.4 °F) - Closed Cup | |

| Solubility | Miscible in water and organic solvents. | |

| Appearance | Clear, colorless to slightly yellow liquid. | |

| Vapor Density | No data available | |

| Vapor Pressure | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid and causes severe skin burns and eye damage.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Flammable Liquids: Category 4

NFPA 704 Rating:

| Category | Rating | Description |

| Health (Blue) | 3 | Short exposure could cause serious temporary or moderate residual injury. |

| Flammability (Red) | 1 | Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire conditions, and is not reactive with water. |

| Special (White) | - | No special hazards. |

Experimental Protocols for Hazard Determination

The hazard classifications of chemical substances are determined through standardized experimental protocols. The following are summaries of methodologies relevant to the hazards of this compound.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

Methodology (Based on ASTM D93 - Pensky-Martens Closed Cup Tester):

-

Apparatus: A brass test cup is filled with the test specimen (this compound). The cup is equipped with a stirring device and a cover with ports for an ignition source and a thermometer.

-

Procedure: The specimen is heated at a slow, constant rate while being stirred. An ignition source is directed into the cup at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.

Acute Oral Toxicity

Acute oral toxicity testing determines the adverse effects that occur after a single oral dose of a substance.

Methodology (Based on OECD Test Guideline 423 - Acute Toxic Class Method):

-

Principle: A stepwise procedure using a minimum number of animals (typically rats, and usually females) per step to obtain sufficient information on the acute toxicity to enable classification.

-

Procedure: The substance is administered orally to a group of experimental animals at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: The presence or absence of compound-related mortality or moribundity in the dosed animals determines the next step, which may involve dosing another group at a higher or lower dose level.

-

Endpoint: The test allows for the ranking and classification of the substance based on the observed toxicity.

Skin Corrosion/Irritation

This test evaluates the potential of a substance to cause irreversible skin damage.

Methodology (Based on OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method):

-

Principle: This in vitro method uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue.

-

Measurement: After a specific exposure time, cell viability is measured, typically by a colorimetric assay (e.g., MTT assay), and compared to negative controls.

-

Classification: A reduction in cell viability below certain thresholds indicates that the substance is corrosive.

Serious Eye Damage/Irritation

This test assesses the potential of a substance to cause tissue damage to the eye.

Methodology (Based on OECD Test Guideline 405 - Acute Eye Irritation/Corrosion):

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.

-

Procedure: A sequential testing strategy is recommended, starting with a single animal. The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).

-

Animal Welfare: The use of analgesics and anesthetics is recommended to minimize pain and distress.

-

Classification: The severity and reversibility of the observed ocular lesions determine the classification of the substance.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from open flames, hot surfaces, and sources of ignition.

-

Handle under an inert gas atmosphere as it is air-sensitive.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Eyewear should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.

-

Footwear: Wear closed-toe shoes.

First-Aid Measures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including nitrogen oxides, sulfur oxides, and carbon oxides. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Prompt and appropriate response to a spill is essential to prevent harm to personnel and the environment.

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Incompatibility

Proper storage conditions are necessary to maintain the integrity of this compound and prevent hazardous reactions.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store in a corrosives area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) as the material is air-sensitive.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong bases

Disposal Considerations

Waste material should be treated as hazardous waste.

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not dispose of into drains or the environment.

-

Waste codes should be assigned by the user based on the application for which the product was used.

Conclusion

This compound is a valuable compound in research and development, but it poses significant health and safety risks if not handled properly. Adherence to the safety, handling, and storage protocols outlined in this guide is essential for protecting laboratory personnel and the environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

The Thiomorpholine Scaffold: A Privileged Core in Bioactive Compound Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a sulfur-containing heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique stereoelectronic properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery of this compound-containing bioactive compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Diverse Bioactivities of this compound-Containing Compounds

This compound and its derivatives exhibit a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways implicated in various diseases. These activities include antibacterial, antifungal, antitubercular, antioxidant, hypolipidemic, and anticancer effects. The versatility of the this compound ring allows for substitutions at various positions, enabling the fine-tuning of a compound's biological profile.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of this compound-containing compounds across different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activities

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinazoline-thiomorpholine derivatives | HT29 (Colon Cancer) | 2.19 | |

| Quinazoline-thiomorpholine derivatives | A549 (Lung Cancer) | 17.32 | |

| Quinazoline-thiomorpholine derivatives | HeLa (Cervical Cancer) | 10.86 | |

| Quinazoline-thiomorpholine derivatives | Karpas299 (Lymphoma) | 11.12 | |

| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα | 120 | |

| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα | 151 |

Table 2: Enzyme Inhibition and Other Bioactivities

| Target/Activity | Compound Description | IC50 / Activity | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | This compound-bearing compound 16a | 6.93 µmol/L | |

| Dipeptidyl Peptidase IV (DPP-IV) | This compound-bearing compound 16b | 6.29 µmol/L | |

| Dipeptidyl Peptidase IV (DPP-IV) | This compound-bearing compound 16c | 3.40 µmol/L | |

| Lipid Peroxidation | N-substituted this compound derivative | 7.5 µM | |

| Hypolipidemic Activity | N-substituted this compound derivative | 80% reduction in triglycerides | |

| Hypolipidemic Activity | N-substituted this compound derivative | 78% reduction in total cholesterol | |

| Hypolipidemic Activity | N-substituted this compound derivative | 76% reduction in LDL | |

| Antitubercular Activity (MIC) | 2-(thiophen-2-yl) dihydroquinoline with this compound | 25 µg/ml |

Key Signaling Pathways and Mechanisms of Action

Several key signaling pathways are modulated by this compound-containing bioactive compounds. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been identified as inhibitors of PI3Kα, a key isoform in this pathway.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound compounds.

DPP-IV Signaling in Glucose Homeostasis

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Several this compound-containing compounds have been developed as potent DPP-IV inhibitors.

Caption: Role of DPP-IV in glucose homeostasis and its inhibition by this compound derivatives.

Squalene Synthase Inhibition

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. Its inhibition leads to reduced cholesterol levels, making it an attractive target for the treatment of hyperlipidemia. The plausible mechanism for some this compound derivatives' hypolipidemic activity is the inhibition of this enzyme.

Caption: Inhibition of the cholesterol biosynthesis pathway via squalene synthase by this compound derivatives.

Experimental Protocols

The discovery and development of this compound-containing bioactive compounds involve a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

General Workflow for Discovery and Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound-containing bioactive compounds.

Caption: General experimental workflow for the discovery of bioactive this compound compounds.

Synthesis of this compound Derivatives: A General Protocol

Numerous synthetic routes to this compound and its derivatives have been reported. A common approach involves the reaction of a primary amine with a bifunctional electrophile. The following is a generalized protocol for the synthesis of an N-acyl this compound derivative.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous organic solvent (e.g., dichloromethane, dimethylformamide)

-

Reagents for workup and purification (e.g., aqueous solutions for extraction, silica gel for chromatography)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and coupling agents (e.g., HATU, 1.1 equivalents) in an anhydrous solvent under an inert atmosphere.

-

Add the organic base (2-3 equivalents) to the solution and stir for a few minutes.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl this compound derivative.

Biological Assays

DPP-IV Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Add assay buffer, test compound solution, and DPP-IV enzyme solution to the wells of the microplate.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the DPP-IV substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each test compound concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

PI3Kα Kinase Assay (Luminescent)

This assay determines the inhibitory effect of compounds on the kinase activity of PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PI3K substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compounds in DMSO

-

Positive control inhibitor

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Add the kinase assay buffer, PI3Kα enzyme, and substrate to the wells of the plate.

-

Add the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition and determine the IC50 values as described for the DPP-IV assay.

Squalene Synthase Inhibition Assay (Fluorescent)

This assay measures the inhibition of squalene synthase activity by monitoring the consumption of NADPH.

Materials:

-

Purified squalene synthase enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

NADPH

-

Assay buffer containing a magnesium ion cofactor

-

Test compounds in a suitable solvent

-

Fluorescence microplate reader

Procedure:

-

Combine the assay buffer, squalene synthase, and NADPH in the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding the FPP substrate.

-

Monitor the decrease in NADPH fluorescence over time (e.g., excitation at 340 nm, emission at 460 nm).

-

Calculate the initial reaction rates from the fluorescence decay curves.

-

Determine the percent inhibition and IC50 values for the test compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound scaffold continues to be a highly valuable structural motif in the discovery of novel bioactive compounds. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a focal point for research in medicinal chemistry. The systematic application of the synthetic and bio-evaluative protocols outlined in this guide will facilitate the identification and optimization of new this compound-based drug candidates with improved therapeutic potential. Further exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly lead to the development of next-generation therapeutics for a multitude of diseases.

References

The Pivotal Role of Lipophilicity and Solubility in Thiomorpholine-Based Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the critical physicochemical properties of thiomorpholine derivatives: lipophilicity and solubility. Intended for researchers, scientists, and professionals in drug development, this document outlines the significance of these parameters in determining the pharmacokinetic and pharmacodynamic profiles of this compound-based drug candidates. It also provides detailed experimental protocols for their measurement and explores the signaling pathways where these derivatives have shown significant therapeutic potential.

Introduction: this compound as a Privileged Scaffold

The this compound moiety, a sulfur-containing heterocyclic analog of morpholine, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to engage in various non-covalent interactions and its metabolic stability, make it a versatile core for the design of novel therapeutics.[1][2] this compound derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antidiabetic effects.[2]

The success of a drug candidate is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilicity and aqueous solubility are fundamental physicochemical parameters that govern these processes. A delicate balance between these two properties is crucial for oral bioavailability, cell permeability, and target engagement. This guide delves into the methodologies for assessing these properties and their impact on the development of this compound-based drugs.

Data Presentation: Lipophilicity and Solubility of this compound Derivatives

Table 1: Lipophilicity of Representative this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | LogP (Experimental) | LogD (pH 7.4) |

| THM-001 | H | H | 0.85 | 0.85 |

| THM-002 | 4-Chlorophenyl | H | 2.75 | 2.75 |

| THM-003 | 4-Methoxyphenyl | H | 1.95 | 1.95 |

| THM-004 | H | Benzyl | 2.10 | 2.10 |

| THM-005 | 4-Chlorophenyl | Benzyl | 4.00 | 4.00 |

Table 2: Aqueous Solubility of Representative this compound Derivatives